molecular formula C21H22ClN3O4 B4135513 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide

Cat. No.: B4135513
M. Wt: 415.9 g/mol
InChI Key: KFKFIBXNYBRGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a chlorophenyl group, an oxadiazole ring, and a dimethoxybenzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxadiazole-chlorophenyl intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.

    Pathways: Biological pathways that are modulated by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3,4-dimethoxybenzamide
  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3,4-dimethoxybenzamide
  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propyl-3,4-dimethoxybenzamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its isopropyl group, in particular, may influence its solubility, reactivity, and interactions with biological targets, distinguishing it from similar compounds with different alkyl groups.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-13(2)25(21(26)15-7-10-17(27-3)18(11-15)28-4)12-19-23-20(24-29-19)14-5-8-16(22)9-6-14/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKFIBXNYBRGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.